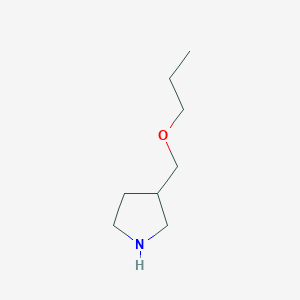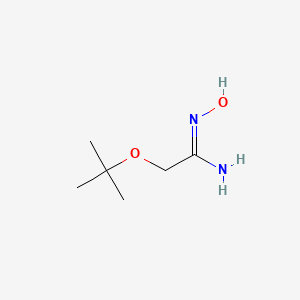![molecular formula C10H22N2 B1438241 [1-(2-Methylpropyl)piperidin-2-yl]methanamine CAS No. 879611-04-8](/img/structure/B1438241.png)
[1-(2-Methylpropyl)piperidin-2-yl]methanamine
Descripción general
Descripción
“[1-(2-Methylpropyl)piperidin-2-yl]methanamine” is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 . It is also known by its IUPAC name, (1-isobutyl-3-piperidinyl)methanamine . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “[1-(2-Methylpropyl)piperidin-2-yl]methanamine” is 1S/C10H22N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-8,11H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(2-Methylpropyl)piperidin-2-yl]methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Bone Formation Rate Enhancement
The compound WAY-262611, which shares structural motifs with [1-(2-Methylpropyl)piperidin-2-yl]methanamine, was identified through a high-throughput screening campaign targeting the Wnt beta-catenin cellular messaging system. It has been shown to significantly increase the trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential application in treating bone disorders (Pelletier et al., 2009).
Antidepressant-like Activity
A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity, with one leading structure demonstrating high efficacy and selectivity in pharmacological assays, suggesting potential applications as antidepressant drug candidates (Sniecikowska et al., 2019).
Material Science and Catalysis
Research involving palladium(II) complexes containing N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline, which share structural features with the compound of interest, highlights their application in catalysis, particularly in the polymerization of methyl methacrylate. These complexes exhibit significant catalytic activity, demonstrating the utility of such compounds in material science and industrial chemistry applications (Kim et al., 2014).
Synthesis of Imines
The synthesis of imines from reactions involving structurally related piperidine compounds under different temperature conditions using the density functional theory method showcases the adaptability of these compounds in synthetic organic chemistry, providing insights into optimizing reaction conditions for the synthesis of imines, which are valuable intermediates in organic synthesis (Jafari, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
[1-(2-methylpropyl)piperidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)8-12-6-4-3-5-10(12)7-11/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHTEIODPUPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylpropyl)piperidin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)
![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)




![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)
